N(6)-carboxymethyllysine is a natural product found in Sagittaria pygmaea and Saccharomyces cerevisiae with data available.
N(6)-Carboxymethyllysine is a lysine derivative found in proteins where the epsilon nitrogen of the amino acid residue is modified by a carboxymethyl group. This advanced glycation end product (AGE) is elevated in certain diseases and is associated with aging.
N(6)-carboxymethyllysine
CAS No.: 5746-04-3
VCID: VC21538838
Molecular Formula: C8H16N2O4
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
N(6)-Carboxymethyllysine, also known as Nε-(carboxymethyl)lysine, is a lysine derivative that plays a significant role in biochemistry as an advanced glycation endproduct (AGE). It is formed through the reaction of glyoxal or glycolaldehyde with protein, or through the oxidative cleavage of fructoselysine, an Amadori adduct formed during protein glycation by glucose . This compound is widely recognized as a marker for AGEs in food analysis and has implications in various health conditions . Advanced Glycation Endproducts (AGEs)N(6)-Carboxymethyllysine is one of the most studied AGEs, which are substances that form when protein or fat combine with sugar in the body. AGEs accumulate over time and are associated with oxidative stress and inflammation, contributing to aging and various diseases . Health ImplicationsHigh levels of N(6)-Carboxymethyllysine have been linked to conditions such as renal damage, chronic kidney disease, and cardiovascular disease, particularly in individuals with chronic exposure to uremic toxins . Additionally, serum levels of this compound have been correlated with age-related conditions like disability and frailty in older adults . Metabolism by Intestinal BacteriaResearch has shown that intestinal bacteria can metabolize N(6)-Carboxymethyllysine under anaerobic conditions, producing metabolites such as N-carboxymethylcadaverine, N-carboxymethylaminopentanoic acid, and the N-carboxymethyl-Δ1-piperideinium ion . Metabolic PathwaysStudies have identified several metabolic pathways for N(6)-Carboxymethyllysine, including its degradation by intestinal bacteria. These pathways suggest that the compound can be broken down into various metabolites, which may have distinct biological activities . Potential Therapeutic ApplicationsThere is ongoing research into the therapeutic potential of targeting N(6)-Carboxymethyllysine, particularly in the context of diseases like pancreatic cancer, where a humanized monoclonal antibody against this compound has shown promise . Chemical Identifiers
Metabolites of N(6)-Carboxymethyllysine
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CAS No. | 5746-04-3 | ||||||||||||||||||||||||||||||
Product Name | N(6)-carboxymethyllysine | ||||||||||||||||||||||||||||||
Molecular Formula | C8H16N2O4 | ||||||||||||||||||||||||||||||
Molecular Weight | 204.22 g/mol | ||||||||||||||||||||||||||||||
IUPAC Name | (2S)-2-amino-6-(carboxymethylamino)hexanoic acid | ||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1 | ||||||||||||||||||||||||||||||
Standard InChIKey | NUXSIDPKKIEIMI-LURJTMIESA-N | ||||||||||||||||||||||||||||||
Isomeric SMILES | C(CCNCC(=O)O)C[C@@H](C(=O)O)N | ||||||||||||||||||||||||||||||
SMILES | C(CCNCC(=O)O)CC(C(=O)O)N | ||||||||||||||||||||||||||||||
Canonical SMILES | C(CCNCC(=O)O)CC(C(=O)O)N | ||||||||||||||||||||||||||||||
Synonyms | 57294-38-9;n-boc-gamma-aminobutyricacid;Boc-4-Aminobutyricacid;Boc-GABA-OH;boc-gamma-abu-oh;4-tert-Butoxycarbonylaminobutyricacid;4-[(tert-Butoxycarbonyl)amino]butanoicacid;4-(tert-Butoxycarbonylamino)butyricacid;4-(Boc-amino)butyricacid;Boc-GABA;4-(tert-butoxycarbonylamino)butanoicacid;N-Boc-4-aminobutyricacid;4-((tert-butoxycarbonyl)amino)butanoicacid;HIDJWBGOQFTDLU-UHFFFAOYSA-N;SBB016768;4-tert-butoxycarbonylamino-butyricacid;n-tert-butoxycarbonyl-gamma-aminobutyricacid;4-[(tert-butoxy)carbonylamino]butanoicacid;Butanoicacid,4-(((1,1-dimethylethoxy)carbonyl)amino)-;butanoicacid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-;boc-4-abu-oh;boc-abu(4)-oh;AC1L6MWY;n-(boc-amino)butyricacid;KSC494S8N | ||||||||||||||||||||||||||||||
PubChem Compound | 123800 | ||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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